molecular formula C23H19N3O4S B251183 N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

Numéro de catalogue B251183
Poids moléculaire: 433.5 g/mol
Clé InChI: CXJOQEHPHBSKLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as MBX-8025, is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

Mécanisme D'action

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is a selective PPARδ agonist, which means that it activates this nuclear receptor in a specific manner. PPARδ is expressed in many tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ has been shown to increase fatty acid oxidation, decrease lipogenesis, and improve insulin sensitivity.
Biochemical and Physiological Effects:
In preclinical studies, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of PPARδ. In addition, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to increase energy expenditure and improve mitochondrial function in skeletal muscle.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments include its selectivity for PPARδ, its ability to reduce liver fat, and its potential to improve insulin sensitivity and dyslipidemia. However, some limitations of using N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments include its relatively short half-life and the need for further studies to determine its long-term safety and efficacy.

Orientations Futures

For research on N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide include further preclinical studies to determine its safety and efficacy in treating metabolic disorders such as NAFLD and dyslipidemia. In addition, clinical trials will be needed to determine its potential use in humans. Other potential future directions include studying the effects of N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide on other metabolic pathways and exploring its potential use in other diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. Its mechanism of action involves the activation of PPARδ, and it has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels in preclinical studies. While further research is needed to determine its long-term safety and efficacy, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide shows promise as a potential treatment for metabolic disorders.

Méthodes De Synthèse

The synthesis of N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-dimethoxyphenylboronic acid to form the boronic acid intermediate, which is then reacted with 5-amino-1,3-benzodioxole-6-carboxamide to form the final product, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide.

Applications De Recherche Scientifique

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. In preclinical studies, N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of a nuclear receptor called peroxisome proliferator-activated receptor delta (PPARδ).

Propriétés

Formule moléculaire

C23H19N3O4S

Poids moléculaire

433.5 g/mol

Nom IUPAC

N-[(4-benzamido-3-methylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H19N3O4S/c1-14-11-17(8-9-18(14)25-21(27)15-5-3-2-4-6-15)24-23(31)26-22(28)16-7-10-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)(H2,24,26,28,31)

Clé InChI

CXJOQEHPHBSKLV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

SMILES canonique

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.